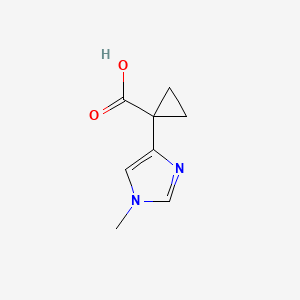

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-10-4-6(9-5-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

InChI Key |

PVJQBWLSBNQOOF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid generally involves two critical components:

- Construction or availability of the cyclopropane-1-carboxylic acid core

- Introduction or coupling of the 1-methylimidazol-4-yl substituent

The synthetic routes can be divided into:

- Preparation of the cyclopropane carboxylic acid intermediate

- Functionalization or coupling with the imidazole derivative

Preparation of Cyclopropane-1-carboxylic Acid Derivatives

A well-documented method for preparing cyclopropane-1-carboxylic acid derivatives is via cyclopropanation of methacrylic acid derivatives (esters, nitriles, or amides) using trihalides in alkaline conditions, followed by dehalogenation and hydrolysis steps to yield the acid (Patent CN104447293A).

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropanation of methacrylic acid/ester/nitrile/amides | Trihalide + alkali | 2,2-gem halide intermediate |

| 2 | Dehalogenation of intermediate | Metallic sodium | Methyl cyclopropyl ester/nitrile/amide |

| 3 | Hydrolysis and acidification | Acid/base treatment | 1-Methylcyclopropane-1-carboxylic acid |

This method is advantageous due to mild conditions, readily available starting materials, and high purity of product.

Preparation of 1-Methyl-1H-imidazole-4-carboxylic Acid

The imidazole moiety, specifically 1-methyl-1H-imidazole-4-carboxylic acid , is prepared through multi-step organic synthesis involving:

- Hydroxylation, nitration or substitution reactions on imidazole rings

- Esterification and subsequent hydrolysis

- Amide formation and cycloaddition reactions (ChemicalBook, Ambeed)

Typical steps include:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 1-methylimidazole-4-carboxylate ester | Sodium hydroxide, heating; acetic anhydride, 95-100°C | Two-step process |

| 2 | Conversion of ester to carboxylic acid | Hydrolysis under acidic/basic conditions | High yield, pure acid |

| 3 | Amide or carbamate formation for further derivatization | EDC, HOBT, HATU coupling agents in DMF | Microwave or room temp |

Coupling of Cyclopropane Carboxylic Acid with Imidazole

The key step to synthesize 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is the coupling of the cyclopropane carboxylic acid intermediate with the imidazole ring.

- Commonly used coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) , HOBT (1-Hydroxybenzotriazole) , and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

- Reactions are typically carried out in anhydrous N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures (20-50 °C).

- Microwave-assisted synthesis has been reported to shorten reaction times significantly (Ambeed).

Typical reaction conditions and yields:

| Coupling Agent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| EDC + HOBT | DMF | Room temp | Overnight | 64% | Formation of carboxamide intermediates |

| HATU + DIPEA | DMF | 20-50 °C | 15 min to 24 h | 64-76% | Efficient amidation |

| EDC + DIEA | DMF | Microwave 80 °C | 15-20 min | Moderate | Accelerated reaction |

Alternative Cyclopropane Synthesis Routes

Other patents describe synthesis of cyclopropane carboxylic acids via nitrite-catalyzed reactions in sulfuric acid solutions followed by deprotection steps (CN110862311A). These methods aim to improve yields and reduce harsh conditions but are less specific to the imidazole-substituted derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and chemical reactions. The cyclopropane ring adds rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Analysis

The compound is compared to structurally related cyclopropane carboxylic acid derivatives (Table 1), focusing on substituents and functional groups. Key analogs include:

Table 1: Comparison of Cyclopropane Carboxylic Acid Derivatives

Key Observations:

- Polarity and Solubility : The imidazole and carboxylic acid groups in the target compound likely confer higher water solubility compared to lipophilic analogs like the trifluoromethyl derivative .

- Reactivity: The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions, similar to other cyclopropane derivatives. However, the electron-rich imidazole group could stabilize adjacent charges or participate in coordination chemistry, distinguishing it from cyano- or CF₃-substituted analogs .

- Biological Interactions: Imidazole-containing compounds often exhibit affinity for metalloenzymes or receptors due to nitrogen lone pairs. This contrasts with non-heterocyclic analogs (e.g., CF₃ or cyano derivatives), which may rely on hydrophobic or dipole interactions .

Physicochemical Properties (Inferred)

While explicit data for the target compound is unavailable, general trends can be inferred:

- Acidity : The carboxylic acid (pKa ~2-3) is more acidic than amides (e.g., dimethylcarbamoyl derivative) but less acidic than sulfonamides.

- Melting Point: Expected to be higher than esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS 60212-41-1 ) due to hydrogen bonding from the imidazole and carboxylic acid.

- Stability : The imidazole ring may confer thermal stability compared to amine- or ester-containing analogs.

Research and Application Insights

- Pharmaceutical Relevance: Imidazole derivatives are prevalent in FDA-approved drugs (e.g., antifungal agents, antihistamines).

- Material Science : Cyclopropane-carboxylic acid derivatives are used in polymer crosslinking; the imidazole group could enhance coordination with metal ions in catalytic systems .

Biological Activity

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclopropane ring and an imidazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its mechanisms of action, biological interactions, and therapeutic implications is crucial for further research and development.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 1-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid |

| InChI | InChI=1S/C8H10N2O2/c1-10-4-6(9-5-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

| Canonical SMILES | CN1C=C(N=C1)C2(CC2)C(=O)O |

The biological activity of 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds, which may influence enzyme activity and receptor interactions. The rigidity provided by the cyclopropane structure enhances its binding affinity to specific biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity:

Studies have shown that derivatives of imidazole-containing compounds often display significant antitumor properties. For instance, related compounds have been identified as potent inhibitors of various cancer cell lines, suggesting that 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid may also possess similar antitumor potential through inhibition of key oncogenic pathways.

Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that such compounds can act as inhibitors of PLK4 (Polo-like kinase 4), which is crucial for cell cycle regulation. These interactions may lead to decreased proliferation of cancer cells.

Pharmacological Implications:

The compound's unique structure allows it to serve as a pharmacophore in drug design. Its potential applications include targeting enzymes or receptors involved in metabolic disorders or cancer therapies.

Q & A

Q. Key Optimization Factors :

- Temperature control during cyclopropanation to minimize ring-opening side reactions.

- Catalysts (e.g., Pd for coupling reactions) and solvent polarity (e.g., DMF for imidazole activation) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and imidazole substitution patterns .

- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities; cyclopropane ring strain angles (~60°) and hydrogen-bonding networks can be visualized .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from:

- Variability in Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition using consistent xanthine oxidase concentrations) .

- Structural Analog Interference : Compare with analogs (e.g., 1-Phenyl-1H-imidazole-4-carboxylic acid, similarity index 0.79) to isolate pharmacophore contributions .

- Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers in activity datasets .

Q. Example Table: Structural Analogs and Activity Correlation

| Compound Name | Similarity Index | Reported Activity |

|---|---|---|

| 1-Methylimidazole-5-carboxylic Acid | 0.92 | Antimicrobial |

| 1-Phenyl-1H-imidazole-4-carboxylic Acid | 0.79 | Anticancer |

Advanced: What computational strategies predict binding mechanisms with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with xanthine oxidase (PDB ID: 3BT1). Focus on hydrogen bonds between the carboxylic acid group and Arg880 .

- MD Simulations : Analyze stability of the cyclopropane ring under physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogs .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles (evaporation rate: 0.6, butyl acetate = 1) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can stability issues during storage be mitigated?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Desiccants : Use silica gel to minimize hydrolysis of the carboxylic acid group .

- Purity Monitoring : Regular HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect decomposition .

Basic: What in vitro assays evaluate pharmacological potential?

Answer:

- Enzyme Inhibition : Xanthine oxidase assay (IC₅₀ determination via UV-Vis at 295 nm) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ calculation .

- Antimicrobial Screening : Broth microdilution (MIC values against S. aureus) .

Advanced: What strategies optimize SAR studies for imidazole-cyclopropane derivatives?

Answer:

- Scaffold Hopping : Replace cyclopropane with spirocyclic systems to assess ring strain impact .

- Functional Group Isosteres : Substitute carboxylic acid with tetrazole (e.g., 1-(Tetrazol-1-yl)cyclopropane-1-carboxylic acid) to enhance bioavailability .

- 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements .

Basic: How is purity validated for this compound?

Answer:

- HPLC : Use a C18 column with 0.1% formic acid in water/ACN gradient (retention time ~8.2 min) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

- Melting Point : Confirm consistency with literature (e.g., 313–315°C for related analogs) .

Advanced: What toxicological assessments are recommended pre-clinically?

Answer:

- Acute Toxicity : OECD 423 guidelines (oral LD₅₀ in rodents) .

- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .

- Cardiotoxicity Screening : hERG channel inhibition assays (patch-clamp electrophysiology) .

Advanced: How do solvent effects influence cyclopropane ring stability during reactions?

Answer:

- Polar Solvents : Acetonitrile stabilizes transition states in ring-opening reactions (e.g., SN2 mechanisms) .

- Non-Polar Solvents : Toluene minimizes ring strain by reducing dielectric stress .

- Additives : Crown ethers complex with metal catalysts to prevent undesired ring rearrangements .

Basic: What are key applications in medicinal chemistry?

Answer:

- Drug Candidates : Core structure in kinase inhibitors (e.g., telmisartan analogs targeting angiotensin receptors) .

- Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability .

- Metal Complexation : Ligand for Ru/Pt complexes in anticancer therapies .

Advanced: How can researchers address low solubility in biological assays?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Salt Formation : Convert to sodium/potassium salts for aqueous compatibility .

- Nanoparticle Encapsulation : PLGA-based carriers for sustained release .

Basic: What regulatory standards apply to this compound?

Answer:

- USP Guidelines : Purity ≥98% (HPLC) for reference standards .

- GHS Compliance : Labeling for skin/eye irritation (Categories 2/2A) .

- Waste Disposal : Follow EPA protocols for carboxylic acid derivatives .

Advanced: What mechanistic insights explain its antimicrobial activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.